2-(1,3-Benzodioxol-5-ylmethylideneamino)-2-phenylethanol
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Overview
Description
2-(1,3-Benzodioxol-5-ylmethylideneamino)-2-phenylethanol is an organic compound that features a benzodioxole ring and a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylmethylideneamino)-2-phenylethanol typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-phenylethanolamine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization or chromatography is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-ylmethylideneamino)-2-phenylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzodioxole-5-carboxylic acid or benzodioxole-5-ketone.
Reduction: Formation of 2-(1,3-benzodioxol-5-ylmethylamino)-2-phenylethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1,3-Benzodioxol-5-ylmethylideneamino)-2-phenylethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethylideneamino)-2-phenylethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-ylmethylideneamino)benzoic acid
- 2-(1,3-Benzodioxol-5-ylmethylideneamino)acetic acid
Uniqueness
Compared to similar compounds, 2-(1,3-Benzodioxol-5-ylmethylideneamino)-2-phenylethanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzodioxole ring and a phenylethanol moiety allows for versatile applications in various fields .
Properties
Molecular Formula |
C16H15NO3 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylideneamino)-2-phenylethanol |
InChI |
InChI=1S/C16H15NO3/c18-10-14(13-4-2-1-3-5-13)17-9-12-6-7-15-16(8-12)20-11-19-15/h1-9,14,18H,10-11H2 |
InChI Key |
FJEYOSFEAJTKGM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
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